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Molidustat-Iron Interaction: Overview & Significance

The concomitant intake of oral iron (Iron(II)) supplements significantly reduces the systemic exposure and

efficacy of molidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This interaction is

time-dependent and must be carefully managed in experimental and clinical settings [1].

Mechanism: The interaction is primarily pharmacokinetic, likely due to chelation or impaired
absorption of molidustat in the gastrointestinal tract when administered simultaneously with iron. The

effect diminishes with increased time separation between doses [1].
Clinical Impact: Reduced molidustat exposure leads to a blunted pharmacodynamic response,

characterized by a lower production of endogenous erythropoietin (EPO), which can compromise the
drug's efficacy in treating renal anemia [1].

Contrast with Calcium: Concomitant intake of calcium supplements also reduces molidustat
absorption but to a lesser extent and, importantly, without a significant impact on the EPO response

[1].

Quantitative Data on Drug Interaction

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from a

randomized, open-label, crossover study in healthy men.

Table 1: Impact of Concomitant Intake on Molidustat Exposure and Efficacy (Fed State) [1]
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Treatment
Condition

Molidustat AUC
Reduction

Molidustat Cmax
Reduction

EPO AUC(0-24)
Reduction

EPO Cmax
Reduction

Iron(II),
concomitant

~75% ~84% ~44% ~48%

Calcium(II),
concomitant

~15% ~47% Not Significant Not Significant

Table 2: Effect of Time Separation between Oral Iron and Molidustat [1]

Time Separation
Molidustat AUC
Reduction

Molidustat Cmax
Reduction

Iron(II) given 4 hours before
Molidustat

~9% ~10%

Table 3: Effect of Molidustat on Iron Metabolism Parameters (16-week studies) [2]

Patient Population TSAT Serum Ferritin Serum Iron TIBC Hepcidin

Treatment-naïve (Non-dialysis) Decrease Decrease Decrease Increase Decrease

ESA-treated (Non-dialysis) Decrease Decrease Decrease Increase Decrease

ESA-treated (Hemodialysis) Increase Increase Increase Stable Stable

Experimental Protocols for DDI Studies

Here are the detailed methodologies from the key studies investigating this interaction.

Protocol 1: Drug-Drug Interaction (DDI) Study with Iron & Calcium

This randomized, open-label, crossover study assessed the PK and PD of molidustat when co-administered

with supplements [1].
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Subjects: 42 healthy men (12-15 participants per study arm).

Design: Participants received:
Molidustat alone (under fasted or fed conditions).

Molidustat with immediate concomitant intake of oral iron(II) or calcium(II).
Molidustat with iron(II) administered at staggered times (between 4 hours before and 1 hour

after molidustat).
PK/PD Measurements:

Pharmacokinetics: Blood samples were collected to determine molidustat AUC (area under
the curve) and Cmax (maximum concentration).

Pharmacodynamics: Endogenous erythropoietin (EPO) levels were measured, and AUC(0-
24) and Cmax for EPO were calculated.

Tolerability: Adverse events were monitored throughout the study.

Protocol 2: Phase 2b Studies on Iron Metabolism (DIALOGUE Program)

These three 16-week studies evaluated the effect of molidustat on iron metabolism as an exploratory

endpoint in CKD patients with anemia [2].

Study Populations:
D1: ESA-treatment-naïve patients not on dialysis (placebo-controlled).

D2: Previously ESA-treated patients not on dialysis (compared to darbepoetin alfa).
D4: Previously ESA-treated patients on hemodialysis (compared to epoetin).

Treatment: Molidustat was administered orally at various once-daily or twice-daily doses, with doses
adapted every 4 weeks to maintain target hemoglobin levels.

Iron Parameters: As exploratory variables, the following were monitored at baseline, week 5, 9, 13,
and 17: - Hepcidin (measured by liquid chromatography-mass spectrometry/mass spectrometry) -

Serum ferritin - Serum iron - Transferrin saturation (TSAT) - Total iron binding capacity (TIBC)
Iron Supplementation: Oral and intravenous iron were permitted at the investigator's discretion to

maintain adequate levels, with secondary analyses performed on subgroups not receiving iron
supplementation.

Experimental-Computational Pipeline for Combination
Screening

For researchers investigating molidustat interactions in vitro, the following high-throughput screening

pipeline can be adapted.
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Protocol 3: High-Throughput Drug Combination Screening [3]

This protocol is designed for screening drug combinations in cancer cells but can be adapted for other cell-

based interaction studies.

Plate Design:

Use software like FIMMcherry to design dose-response matrix assays.
Source compounds and create a combination layout file.

Use an acoustic dispenser (e.g., Labcyte Echo 550) for precise, nanoliter-scale compound
transfer to 384-well assay plates.

Cell Seeding and Incubation:
Dissociate cells to achieve a single-cell suspension.

Titrate to find the optimal cell density for exponential growth (e.g., 500-2,000 cells/well for most
lines in a 384-well plate).

Seed cells using an automated dispenser (e.g., Multidrop Combi) into pre-drugged assay
plates.

Incubate cells for 72 hours at 37°C with 5% CO₂.
Viability and Cytotoxicity Readouts:

Viability: Add CellTiter-Glo reagent to measure ATP content as a luminescence signal,
proportional to the number of metabolically active cells.

Cytotoxicity (Optional): Include CellTox Green reagent during cell seeding. This fluorescent
dye binds to DNA in dead cells with compromised membranes.

Use a multi-mode microplate reader (e.g., PHERAstar FS) for detection.
Data Analysis and Synergy Scoring:

Use the SynergyFinder R package to analyze the dose-response matrix data.
Calculate synergy scores using multiple models (e.g., ZIP, Bliss, Loewe, HSA) to quantify the

interaction.
The package provides response surface visualization and synergy landscapes to identify

concentration-dependent interactions.

Troubleshooting & FAQs
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Q1: What is the recommended time separation between administering molidustat and oral iron

supplements? A: Based on the DDI study, a separation of at least 4 hours is recommended. Administering

iron 4 hours before molidustat reduced the interaction to a clinically insignificant level (~10% reduction in

exposure) [1].

Q2: Does the interaction differ between fasted and fed states? A: The reduction in molidustat exposure

due to iron is significant in both states but may vary in magnitude. The effect was pronounced in both

conditions [1].

Q3: How does molidustat itself influence iron metabolism? A: Molidustat improves iron availability for

erythropoiesis. In patients not on dialysis, it reduces hepcidin, decreases ferritin, and increases TIBC,

mobilizing iron from stores. The effect in hemodialysis patients differs, showing increases in TSAT and

ferritin [2] [4]. This is mediated through HIF-2α, which upregulates the iron exporter ferroportin and

suppresses hepcidin [2] [5].

Q4: Are there any other critical drug interactions to consider with molidustat? A: Yes. Similar to iron,

antacids, phosphate-binding agents (e.g., lanthanum, sevelamer), and other supplements containing

aluminum, calcium, zinc, or magnesium should not be administered concomitantly. Staggered dosing is

advised [6] [7]. Concomitant use with other erythropoiesis-stimulating agents (ESAs) has not been well-

studied and should be approached with caution [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Molidustat drug interaction with oral iron supplements]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548066#molidustat-drug-

interaction-with-oral-iron-supplements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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